1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)-
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Overview
Description
(3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile is a chemical compound with a unique structure that includes an indoline core, a hydroxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indoline derivatives, which undergo oxidation and subsequent nitrile formation. The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of (3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The indoline core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
(3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Similar structure but lacks the nitrile group.
3-Hydroxyindoline: Similar structure but lacks the oxo group.
Indoline-3-acetonitrile: Similar structure but lacks the hydroxy group.
Uniqueness
(3S)-2-Oxo-3beta-hydroxyindoline-3-acetonitrile is unique due to the presence of both the hydroxy and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
137761-24-1 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
IXOBWMNTICTXOJ-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@](C(=O)N2)(CC#N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC#N)O |
Origin of Product |
United States |
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